UDP-D-xylose -

UDP-D-xylose

Catalog Number: EVT-1593052
CAS Number:
Molecular Formula: C14H22N2O16P2
Molecular Weight: 536.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The decarboxylation product of UDPglucuronic acid, which is used for formation of the xylosides of seryl hydroxyl groups in mucoprotein synthesis. Also forms plant xylans.
Source

UDP-D-xylose is primarily derived from the metabolism of carbohydrates, particularly in plants and certain microorganisms. In plants, it is synthesized in both cytosolic and membrane-bound compartments, with enzymes such as UDP-glucuronic acid decarboxylase catalyzing its formation from UDP-glucuronic acid. This process has been extensively studied in various species, including Arabidopsis thaliana and Sinorhizobium meliloti .

Classification

UDP-D-xylose belongs to the class of nucleotide sugars, which are essential for glycosylation reactions. These compounds are classified based on their sugar moieties and the nucleotide component they are linked to, with UDP-D-xylose being specifically categorized under pentose sugars due to its five-carbon structure.

Synthesis Analysis

Methods

The synthesis of UDP-D-xylose can be achieved through several methods:

  1. Enzymatic Synthesis: This method involves using specific enzymes such as UDP-glucuronic acid decarboxylase, which catalyzes the conversion of UDP-glucuronic acid to UDP-D-xylose. Recent studies have optimized this process using two-enzyme cascades that enhance yield and efficiency .
  2. Chemoenzymatic Synthesis: A novel approach has been developed that combines chemical synthesis with enzymatic catalysis. This method allows for the production of stereopure UDP-D-xylose without the need for protective groups or complex purification techniques .
  3. Chemical Synthesis: Traditional chemical methods involve multi-step procedures that can be challenging to reproduce. Recent advancements focus on simplifying these processes by employing fewer steps and avoiding expensive reagents .

Technical Details

In one efficient method, D-xylose-1-phosphate is chemically converted to UDP-D-xylose using uridine triphosphate and specific enzymes under controlled conditions, yielding significant quantities with high purity . The process typically involves thin-layer chromatography for monitoring reactions and purification.

Molecular Structure Analysis

Structure

UDP-D-xylose consists of a uridine molecule linked to a diphosphate group and a D-xylose sugar moiety. The molecular formula is C₁₁H₁₄N₂O₁₃P₂, with a molecular weight of approximately 362.24 g/mol.

Data

The structural configuration includes:

  • Sugar moiety: D-xylose in its β-anomeric form.
  • Phosphate groups: Two phosphate groups attached to the uridine base.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) provide detailed insights into its structure, confirming the anomeric configuration through characteristic chemical shifts and coupling constants .

Chemical Reactions Analysis

Reactions

UDP-D-xylose participates in several key biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor substrate for xylosyltransferases that transfer xylose to various acceptor molecules, forming glycoproteins and polysaccharides.
  2. Interconversion Reactions: It can be converted into other nucleotide sugars through enzymatic pathways involving epimerases and synthases.

Technical Details

The enzymatic activity of xylosyltransferases has been characterized through kinetic studies, revealing optimal conditions for substrate conversion and product formation . The reaction mechanisms often involve substrate binding followed by nucleophilic attack on the acceptor molecule.

Mechanism of Action

Process

The mechanism by which UDP-D-xylose exerts its biological effects involves:

  1. Binding to Enzymes: The nucleotide sugar binds to specific glycosyltransferases.
  2. Transfer of Xylose Residue: The xylose moiety is transferred from UDP-D-xylose to an acceptor molecule, forming a glycosidic bond.
  3. Release of Uridine Monophosphate: After the transfer, uridine monophosphate is released, regenerating the enzyme for subsequent reactions.

Data

Kinetic parameters such as Michaelis-Menten constants have been determined for various xylosyltransferases, providing insights into their efficiency and substrate specificity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Stable within a physiological pH range (6.5 - 7.5).
  • Reactivity: Reacts with various nucleophiles during glycosylation reactions.

Relevant data indicate that UDP-D-xylose can withstand moderate temperatures but may degrade under extreme conditions or prolonged exposure to light .

Applications

Scientific Uses

UDP-D-xylose is utilized extensively in:

  1. Biochemical Research: As a substrate in studies involving glycoprotein synthesis and polysaccharide formation.
  2. Pharmaceutical Development: Investigated for its role in drug delivery systems where glycosylation affects drug efficacy.
  3. Agricultural Biotechnology: Used in genetic engineering approaches aimed at enhancing plant resistance through modified polysaccharide synthesis pathways.
Biosynthesis Pathways and Metabolic Regulation

Enzymatic Biosynthesis via UDP-Glucuronic Acid Decarboxylation

The de novo synthesis of UDP-xylose occurs predominantly through the NAD+-dependent decarboxylation of UDP-α-D-glucuronic acid (UDP-GlcA), catalyzed by UDP-xylose synthase (UXS). This reaction involves three sequential chemical transformations: oxidation at C4, decarboxylation at C6, and reduction at C4—all mediated by a single enzyme active site.

Role of UDP-Xylose Synthase (UXS) in De Novo Pathways

UXS enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and are evolutionarily conserved across eukaryotes and bacteria. In mammals, UXS generates UDP-xylose to initiate glycosaminoglycan (GAG) chains on proteoglycan core proteins—a process critical for extracellular matrix (ECM) integrity and cell signaling. Genetic ablation of UXS disrupts ECM deposition, leading to defective tissue morphogenesis [1]. Plant UXS orthologs supply precursors for hemicellulose (e.g., xylan) biosynthesis, while microbial isoforms contribute to capsular polysaccharide assembly [4] [7].

Structural Insights into Human UXS1 Catalytic Mechanisms

Human UXS1 (hUXS1) functions as a homodimeric enzyme with a Rossmann-fold NAD+-binding domain. Crystallographic analysis at 1.26-Å resolution reveals a ternary complex where NAD+ and UDP occupy adjacent binding pockets. The catalytic triad (Tyr147–Lys151–Thr118) orchestrates proton transfer, while Glu120 and Arg277 stabilize reaction intermediates [1]. Key mechanistic features include:

  • Step 1: Tyr147 deprotonates UDP-GlcA’s C4-OH, enabling hydride transfer to NAD+ to form UDP-4-keto-glucuronic acid.
  • Step 2: Decarboxylation generates a transient UDP-4-keto-pentose enolate, protonated at C5 by water coordinated by Glu120.
  • Step 3: NADH reduces the C4 keto group via Tyr147-mediated proton donation, yielding UDP-xylose in a relaxed ⁴C₁ chair conformation [1].

Table 1: Key Residues in hUXS1 Catalysis

ResidueRoleFunctional Consequence of Mutation
Tyr147Catalytic base (step 1); proton donor (step 3)Loss of oxidoreduction activity
Glu120Coordinates catalytic water for C5 protonationImpaired decarboxylation
Arg277Seals active site; prevents intermediate leakagePremature release of UDP-4-keto-pentose
Lys151Stabilizes NAD+ and transient intermediatesDisrupted hydride transfer

Substrate Distortion and Pyranose Ring Conformational Dynamics

Molecular dynamics simulations demonstrate that hUXS1 induces a dramatic ⁴C₁ chair → ᴮₒ,₃ boat distortion in the UDP-GlcA pyranose ring. This conformational strain:

  • Aligns the C4 hydroxyl with Tyr147 for efficient oxidation.
  • Positions the C5 carboxylate axially, facilitating decarboxylation through orbital overlap with the C4 carbonyl.The enolate intermediate adopts a ²H₁ half-chair conformation, optimized for stereospecific protonation at C5 from the Si face [1].

Salvage Pathway Mechanisms in Plant and Microbial Systems

Alternative routes bypass de novo synthesis by recycling free sugars or sugar phosphates.

Arabinose Salvage and Epimerization to UDP-Xylose

Plants like Panax ginseng salvage L-arabinose via phosphorylation to arabinose-1-phosphate, followed by UDP activation. UDP-arabinose epimerase (UAE) then converts UDP-arabinose to UDP-xylose. Potassium sulfate (KS) fertilization upregulates UAE expression (e.g., gene EVM0043355), enhancing polysaccharide accumulation by 47% compared to controls [3] [6]. This epimerization enables metabolic flexibility under fluctuating nutrient conditions.

UDP-Sugar Pyrophosphorylase (USP) Substrate Promiscuity

Microbial USPs exhibit broad substrate tolerance, activating pentoses using UTP and sugar-1-phosphates:

UTP + Xylose-1-P ↔ UDP-xylose + PPi  

Bacteroides fragilis expresses two promiscuous USPs (BfUxs1/BfUxs2) that interchangeably supply UDP-xylose for capsular polysaccharide synthesis. Double knockout abolishes polysaccharide production, confirming functional redundancy [7]. Plant USPs similarly accept arabinose-1-P, xylose-1-P, and glucuronate-1-P, creating a metabolic hub for nucleotide sugar interconversion.

Table 2: Salvage Pathway Enzymes in UDP-Xylose Production

OrganismEnzymeSubstrate SpecificityBiological Role
Panax ginsengUDP-arabinose epimerase (UAE)UDP-arabinose → UDP-xylosePolysaccharide biosynthesis
Bacteroides fragilisUDP-sugar pyrophosphorylase (BfUxs1/2)Xylose-1-P, Arabinose-1-PCapsular polysaccharide assembly
Arabidopsis thalianaUXE (UDP-xylose 4-epimerase)UDP-xylose ↔ UDP-arabinoseCell wall remodeling

Regulatory Networks Controlling UDP-Xylose Homeostasis

Feedback Inhibition in UDP-Glucose Dehydrogenase (UGDH) Pathways

UDP-xylose allosterically inhibits UGDH—the enzyme converting UDP-glucose to UDP-GlcA. Structural studies show UDP-xylose binding induces a closed UGDH conformation, displacing the catalytic cysteine and reducing kcat by 90% [5]. This feedback loop:

  • Diverts UDP-glucose toward glycogen when UDP-xylose accumulates.
  • Coordinates precursor flux for HA synthesis (requiring UDP-GlcA and UDP-GlcNAc).In cancer cells, UGDH overexpression bypasses this inhibition, driving hyaluronan production and metastasis [2].

Cofactor Dependency and Redox Balancing in Biosynthetic Cascades

UXS catalysis consumes NAD+ during oxidation and regenerates NADH during reduction. The NADH/NAD+ ratio directly influences:

  • Reaction equilibrium: High NADH favors UDP-4-keto-pentose reduction but inhibits initial oxidation.
  • Intermediate sequestration: Arg277 traps NADH and UDP-4-keto-pentose, preventing cofactor dissociation until xylose formation is complete [1].Mitochondrial shuttles (e.g., glycerol-3-phosphate shuttle) regenerate cytosolic NAD+ to sustain UXS activity during rapid GAG synthesis.

Table 3: Allosteric Regulators of UDP-Xylose Metabolism

MetaboliteTarget EnzymeEffectPhysiological Outcome
UDP-xyloseUGDHInhibitionLimits UDP-GlcA overproduction
UDP-GlcNAcGFAT1InhibitionBalances hexosamine and UDP-GlcA flux
NADHUXSProduct inhibition at step 1Couples UXS activity to cellular redox state

Concluding Remarks

UDP-xylose biosynthesis exemplifies the sophistication of nucleotide sugar metabolism. Its de novo pathway exploits substrate distortion and precise proton transfer to drive decarboxylation, while salvage routes leverage enzyme promiscuity for metabolic flexibility. Regulatory networks—including allostery, compartmentalization, and redox coupling—ensure tight control over UDP-xylose pools. Future studies should address how UDP-xylose compartmentalization by nucleotide sugar transporters influences glycosylation efficiency across biological kingdoms.

Properties

Product Name

UDP-D-xylose

IUPAC Name

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1

InChI Key

DQQDLYVHOTZLOR-WJCCNOJNSA-N

SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Synonyms

Diphosphate Xylose, Uridine
UDP Xylose
Uridine Diphosphate Xylose
Xylose, UDP
Xylose, Uridine Diphosphate

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

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